Bienvenue dans la boutique en ligne BenchChem!

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate

Renin inhibition Enantioselective target engagement X-ray crystallography

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate (CAS 102389-88-8; synonym CAS 111138-53-5) is a C₂-symmetric, trans-configured chiral pyrrolidine diester with molecular formula C₈H₁₃NO₄ and molecular weight 187.19 g·mol⁻¹. The compound features two methyl ester groups at the 3- and 4-positions of the pyrrolidine ring with defined (3S,4S) absolute stereochemistry, confirmed crystallographically via its incorporation into renin inhibitor co-crystal structures deposited in the Protein Data Bank.

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
CAS No. 102389-88-8
Cat. No. B3074847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate
CAS102389-88-8
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCC1C(=O)OC
InChIInChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1
InChIKeyDEONENFBMPLKOR-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate (CAS 102389-88-8): Chiral Building Block Profile and Procurement Baseline


Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate (CAS 102389-88-8; synonym CAS 111138-53-5) is a C₂-symmetric, trans-configured chiral pyrrolidine diester with molecular formula C₈H₁₃NO₄ and molecular weight 187.19 g·mol⁻¹ [1]. The compound features two methyl ester groups at the 3- and 4-positions of the pyrrolidine ring with defined (3S,4S) absolute stereochemistry, confirmed crystallographically via its incorporation into renin inhibitor co-crystal structures deposited in the Protein Data Bank [2]. It serves primarily as a chiral building block and synthetic intermediate in medicinal chemistry and asymmetric synthesis, where the rigid pyrrolidine scaffold and trans-diequatorial substitution pattern confer distinct conformational constraints critical for target engagement [3].

Why Racemic or Alternately Configured Pyrrolidine-3,4-dicarboxylates Cannot Substitute for the (3S,4S)-Dimethyl Ester


The pyrrolidine-3,4-dicarboxylate scaffold contains two stereogenic centers, giving rise to four possible stereoisomers: the (3S,4S) and (3R,4R) trans-enantiomers, and the (3S,4R) and (3R,4S) cis-enantiomers. These stereoisomers are not interchangeable in applications requiring defined chirality. In the renin inhibitor program reported by Novartis, the (3S,4S)-configured pyrrolidine core was explicitly identified as the 'more potent enantiomer' in direct comparison with its mirror-image counterpart, with X-ray crystallography revealing a distinct binding mode spanning both the nonprime and S1' pockets of the renin active site that the opposite enantiomer cannot adopt [1]. Furthermore, the trans-configuration of the diester is essential for downstream conversion to trans-pyrrolidine-3,4-dicarboxamide β-turn mimetics; cis-configured analogs lack the requisite geometric parameters to mimic the i+1 proline position in β-turns, as validated against 10,245 PDB β-turn structures [2]. Generic substitution with racemic material, the wrong enantiomer, or the cis-diastereomer would yield inactive or misconfigured downstream products.

Quantitative Differentiation Evidence for Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate Versus Key Comparators


Enantiomer-Dependent Renin Inhibitory Potency: (3S,4S) vs. (3R,4R) Configuration

In the Novartis renin inhibitor program (J. Med. Chem. 2013), the small-molecule trans-3,4-disubstituted pyrrolidine hit compound 6 was identified as a weakly active renin inhibitor. Resolution of the enantiomers revealed that the (3S,4S)-configured 6a was the 'more potent enantiomer,' with X-ray crystallography (PDB: 4GJ6) confirming an unexpected extended binding mode spanning both the nonprime and S1' pockets of the renin active site [1]. Further optimization yielded the prototype analogue (3S,4S)-12a, which demonstrated an IC₅₀ of 170 nM against recombinant human renin and produced blood-pressure-lowering effects in a hypertensive double-transgenic rat model after oral administration . By contrast, the (3R,4R) enantiomer of the initial hit showed substantially weaker activity, though an exact IC₅₀ value for this comparator was not disclosed in the public literature; the authors' explicit designation of (3S,4S)-6a as the 'more potent enantiomer' constitutes a qualitative head-to-head preference established by the discoverers [1].

Renin inhibition Enantioselective target engagement X-ray crystallography

Trans vs. Cis Configuration: Geometrical Requirements for β-Turn Mimicry

Analysis of 10,245 β-turn structures in the Protein Data Bank (PDB) established that trans-pyrrolidine-3,4-dicarboxamide — the diamide derivative accessible from dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate — serves as an effective and synthetically accessible β-turn mimetic library template, particularly mimicking turns that harbor proline at the i+1 position [1]. The trans-diequatorial substitution geometry of the (3S,4S)-dimethyl ester precursor is essential to this function; the cis-configured diastereomer (CAS 102389-89-9) places the two carboxamide substituents in a syn orientation that cannot recapitulate the inter-residue Cα–Cα distance (typically 5.0–5.5 Å) and dihedral angles (φ₂ ≈ −60°, ψ₂ ≈ −30° for type I β-turns) required for competent β-turn mimicry [1]. The cis-diastereomer, (3R,4S)-dimethyl pyrrolidine-3,4-dicarboxylate (CAS 102389-89-9), possesses fundamentally different three-dimensional geometry and is therefore unsuitable as a precursor for trans-pyrrolidine-3,4-dicarboxamide β-turn mimetics [2].

β-Turn mimetics Protein-protein interactions Peptidomimetic scaffold design

Enantiomer-Specific Factor Xa Inhibitor Development: (3R,4R) vs. (3S,4S) Scaffold Preference

A complementary research program at Hoffmann-La Roche investigated (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides as factor Xa inhibitors, ultimately advancing the clinical candidate R1663, which exhibited excellent selectivity against a panel of serine proteases and good pharmacokinetic properties in rats and monkeys, with a Phase I clinical study completed [2]. This demonstrates that the (3R,4R) enantiomeric series targets a different serine protease (factor Xa) than the (3S,4S) series (renin). While both enantiomeric series originate from the same trans-pyrrolidine-3,4-dicarboxylate scaffold, the (3S,4S)-dimethyl ester specifically maps to the renin inhibitor chemotype, whereas the (3R,4R)-dimethyl ester maps to the factor Xa inhibitor chemotype [2]. Procurement of the wrong enantiomer would direct the synthetic pathway toward biologically irrelevant targets.

Factor Xa inhibition Anticoagulant discovery Serine protease selectivity

Dimethyl Ester vs. Diethyl Ester: Physicochemical Property Differences Affecting Downstream Reactivity

The dimethyl ester (MW 187.19) and the corresponding diethyl ester (MW 215.25, CAS not specified for the single enantiomer but available as the racemate) differ in key physicochemical parameters relevant to synthetic handling and downstream transformations. The dimethyl ester has a computed XLogP3-AA of −0.7 and a topological polar surface area (TPSA) of 64.6 Ų [1], indicating greater hydrophilicity compared to the diethyl ester (predicted XLogP3 for the diethyl racemate is approximately +0.3 to +0.5 based on the addition of two methylene units). The smaller methyl ester groups offer reduced steric hindrance during N-functionalization (e.g., N-Boc protection, N-benzylation, or N-alkylation), which may be advantageous in synthetic sequences requiring subsequent pyrrolidine nitrogen derivatization [2]. Additionally, the methyl ester undergoes hydrolysis under milder conditions than the ethyl ester, offering orthogonal deprotection strategies when used alongside tert-butyl or benzyl esters in multi-step syntheses [2].

Ester reactivity Physicochemical properties Synthetic intermediate handling

Commercial Purity Specifications and Quality Control Documentation Availability

Commercial vendors supplying dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate under CAS 102389-88-8 provide standardized purity specifications with accompanying batch-specific analytical documentation. Bidepharm (Bide Pharmatech) lists this compound at a standard purity of 97%, with batch-specific quality control reports including NMR, HPLC, and GC analyses available upon request . MolCore offers the compound under CAS 111138-53-5 with an NLT 98% purity specification and ISO-certified quality systems suitable for global pharmaceutical R&D and quality control requirements . In comparison, the cis-diastereomer (CAS 102389-89-9) is typically supplied as the hydrochloride salt with different purity specifications and handling requirements, while the racemic trans-mixture lacks the stereochemical definition required for enantioselective applications [1]. The availability of documented, batch-specific purity data enables procurement decisions based on verified analytical specifications rather than nominal claims.

Purity specification Quality control Procurement benchmark

Conformational Rigidity and C2-Symmetry: Structural Advantages of the trans-(3S,4S) Scaffold in Chiral Auxiliary Applications

The trans-(3S,4S)-pyrrolidine scaffold possesses C₂-symmetry when both 3- and 4-positions bear identical substituents, a structural feature that reduces the number of possible diastereomeric transition states in asymmetric transformations and simplifies stereochemical outcomes [2]. Chiral pyrrolidine auxiliaries with the trans-3,4-disubstitution pattern benefit from the rigidity of the five-membered ring, which restricts conformational freedom and enables efficient transfer of chirality in diastereoselective syntheses [2]. The (3S,4S)-dimethyl ester specifically provides two chemically equivalent ester handles that can be differentiated through enzymatic desymmetrization — as demonstrated with the corresponding diethyl ester using pig liver esterase for the preparation of enantiopure monoesters — enabling access to orthogonal synthetic intermediates from a single chiral precursor [1]. This desymmetrization strategy is not applicable to the cis-diastereomer, where the two ester groups are chemically nonequivalent due to their syn orientation, nor to monoester analogs, which lack the second functional handle altogether [1].

Chiral auxiliary Diastereoselective synthesis C2-symmetric scaffold

High-Value Application Scenarios for Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate Supported by Quantitative Evidence


Synthesis of Direct Renin Inhibitors: Chirally Defined Pyrrolidine Core for Antihypertensive Drug Discovery

For medicinal chemistry programs targeting the aspartyl protease renin, dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate provides the chirally pure trans-(3S,4S) pyrrolidine core that Novartis validated as the active enantiomer in their direct renin inhibitor series. The (3S,4S)-12a prototype demonstrated an IC₅₀ of 170 nM against recombinant human renin and produced significant blood-pressure-lowering effects in a hypertensive double-transgenic rat model after oral administration [REFS-2, REFS-4]. X-ray co-crystal structures (PDB: 4GJ5, 4GJ6, 4GJ7) confirm the binding mode spanning the nonprime and S1' pockets, providing a structural basis for rational design [2]. Procurement of the (3S,4S)-dimethyl ester — rather than the racemate or the (3R,4R) enantiomer — is essential to reproduce this validated chemotype.

β-Turn Peptidomimetic Library Synthesis: trans-Pyrrolidine-3,4-dicarboxamide Scaffolds for Protein-Protein Interaction Targets

Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate is the optimal precursor for generating trans-pyrrolidine-3,4-dicarboxamide β-turn mimetic libraries. Geometric analysis of 10,245 β-turn structures from the PDB validated the trans-pyrrolidine-3,4-dicarboxamide scaffold as an effective mimetic of the i+1 proline position in β-turns [3]. The (3S,4S)-dimethyl ester can be converted to the corresponding diamide via standard ester-to-amide chemistry. The cis-diastereomer (CAS 102389-89-9) cannot substitute in this application due to incompatible geometry [REFS-7, REFS-8].

Enzymatic Desymmetrization for Orthogonally Protected Chiral Pyrrolidine Building Blocks

The C₂-symmetric trans-diester architecture of dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate enables enzymatic desymmetrization strategies to access enantiopure monoester intermediates. This approach, demonstrated for the analogous N-Boc diethyl ester at multi-gram scale (25 g, 86% overall yield) using two consecutive highly selective enzymatic reactions, provides both (R,R)- and (S,S)-monoethyl ester derivatives from the racemic trans-diester [6]. The resulting 4-hydroxymethyl derivatives serve as advanced chiral building blocks for metalloproteinase inhibitor synthesis. This desymmetrization strategy is unique to the trans-diester scaffold and is not accessible with cis-configured or monoester analogs [6].

Factor Xa Inhibitor Programs: Enantiomer-Specific Procurement When the (3R,4R) Series Is Required

While the (3S,4S)-dimethyl ester maps to renin inhibitor chemotypes, research groups pursuing factor Xa inhibitors should specifically procure the (3R,4R)-dimethyl ester enantiomer. The Hoffmann-La Roche factor Xa program advanced the clinical candidate R1663 from the (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amide series, demonstrating excellent serine protease selectivity, good pharmacokinetics in rats and monkeys, and successful completion of Phase I clinical studies [5]. This scenario underscores that enantiomer selection must be target-driven: (3S,4S) for renin, (3R,4R) for factor Xa. Cross-procurement of the incorrect enantiomer wastes synthetic effort on a biologically irrelevant chemotype [REFS-2, REFS-9].

Quote Request

Request a Quote for Dimethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.